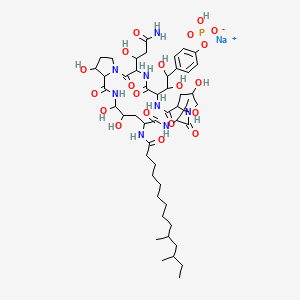
L 693989
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L 693989 is a highly complex organic compound. It features multiple functional groups, including amino, hydroxy, and oxo groups, as well as a phosphate group. This compound is likely to have significant biological and chemical activity due to its intricate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with simpler organic molecules, which are gradually built up through a series of reactions such as condensation, oxidation, and substitution. Each step must be carefully controlled to ensure the correct functional groups are added in the right order.
Industrial Production Methods
Industrial production of complex organic compounds often involves the use of automated synthesis machines and reactors. These systems can precisely control reaction conditions such as temperature, pressure, and pH, ensuring high yields and purity. The process may also involve purification steps such as chromatography or crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is likely to undergo a variety of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to form alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxo groups may produce alcohols.
Applications De Recherche Scientifique
This compound is likely to have a wide range of applications in scientific research, including:
Chemistry: As a complex organic molecule, it can be used to study reaction mechanisms and develop new synthetic methods.
Biology: The compound’s multiple functional groups may interact with biological molecules, making it useful for studying enzyme activity and protein interactions.
Medicine: Its potential biological activity could lead to the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action for this compound will depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism will require detailed study using techniques such as molecular modeling and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
Peptides: Short chains of amino acids with various functional groups.
Polyketides: Complex molecules produced by bacteria and fungi with multiple hydroxy and oxo groups.
Nucleotides: Building blocks of DNA and RNA with phosphate, amino, and hydroxy groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its intricate structure. This complexity may confer unique biological or chemical properties, making it a valuable subject for research and development.
Propriétés
Numéro CAS |
138661-20-8 |
|---|---|
Formule moléculaire |
C50H80N8NaO20P |
Poids moléculaire |
1167.2 g/mol |
Nom IUPAC |
sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1 |
Clé InChI |
VAHIZUPRWJROTF-RBKNGNFHSA-M |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |
SMILES canonique |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L 693989; L-693989; L693989; L-693,989; L 693,989; L693,989; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


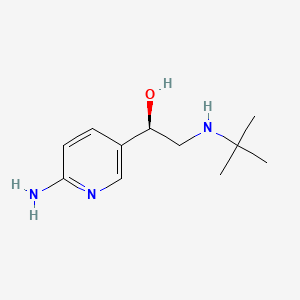
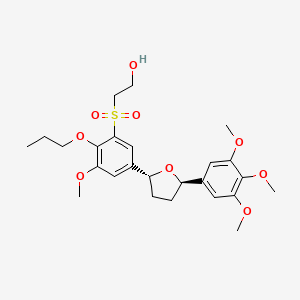
![3-[3-(4-Azidophenyl)sulfonyl-1-[(4-hydroxy-3-iodophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673839.png)
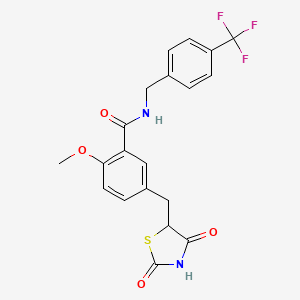


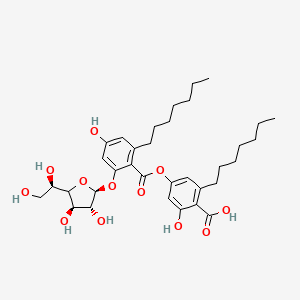
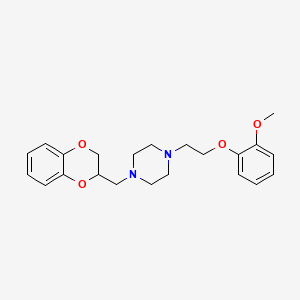
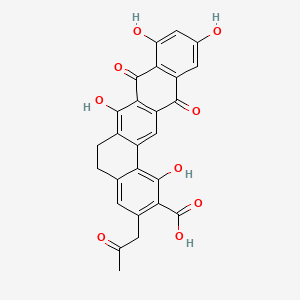
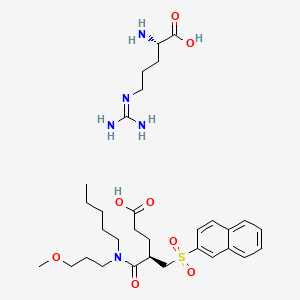

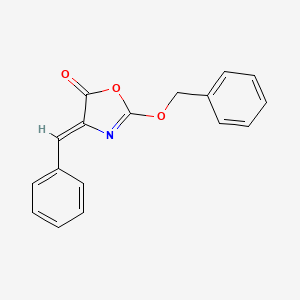
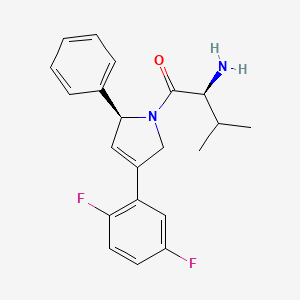
![hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673859.png)
